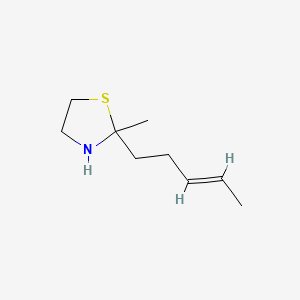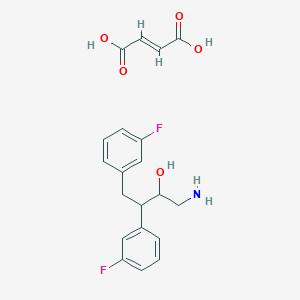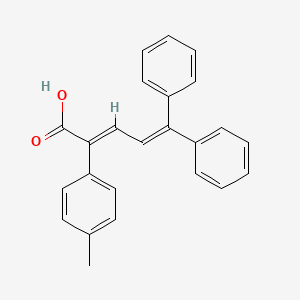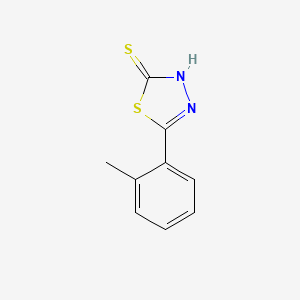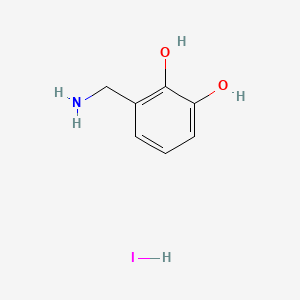
1,2-Benzenediol, 3-(aminomethyl)-, hydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediol, 3-(aminomethyl)-, hydriodide is a chemical compound with the molecular formula C7H10INO2. It is also known as 3-(aminomethyl)benzene-1,2-diol hydroiodide. This compound is characterized by the presence of an aminomethyl group attached to the benzene ring, which also contains two hydroxyl groups in the ortho position. The hydriodide form indicates the presence of an iodide ion associated with the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3-(aminomethyl)-, hydriodide typically involves the following steps:
Starting Material: The synthesis begins with 1,2-Benzenediol (catechol).
Formation of Hydriodide: The final step involves the reaction of the aminomethylated product with hydroiodic acid to form the hydriodide salt.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenediol, 3-(aminomethyl)-, hydriodide undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to quinones.
Reduction: The aminomethyl group can be reduced to a primary amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1,2-Benzenediol, 3-(aminomethyl)-, hydriodide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenediol, 3-(aminomethyl)-, hydriodide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Pathways Involved: It may affect oxidative stress pathways by scavenging free radicals or modulating the activity of antioxidant enzymes.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenediol (Catechol): Lacks the aminomethyl group, making it less reactive in certain types of chemical reactions.
3-(Aminomethyl)-1,2-benzenediol hydrobromide: Similar structure but with a bromide ion instead of an iodide ion.
Uniqueness
1,2-Benzenediol, 3-(aminomethyl)-, hydriodide is unique due to the presence of both the aminomethyl group and the iodide ion, which can influence its reactivity and biological activity. The iodide ion can enhance the compound’s solubility and stability, making it more suitable for certain applications.
Propiedades
Número CAS |
79490-79-2 |
|---|---|
Fórmula molecular |
C7H10INO2 |
Peso molecular |
267.06 g/mol |
Nombre IUPAC |
3-(aminomethyl)benzene-1,2-diol;hydroiodide |
InChI |
InChI=1S/C7H9NO2.HI/c8-4-5-2-1-3-6(9)7(5)10;/h1-3,9-10H,4,8H2;1H |
Clave InChI |
OADXMDCEXWFJFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)O)CN.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


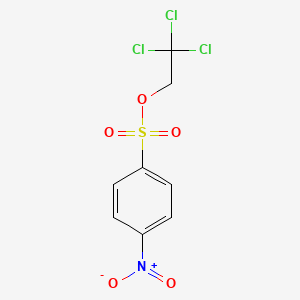
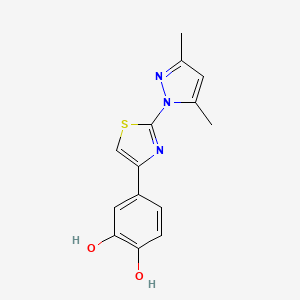
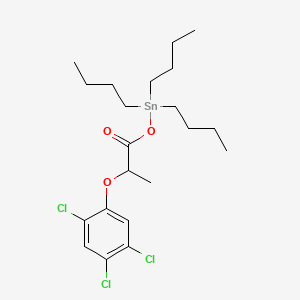

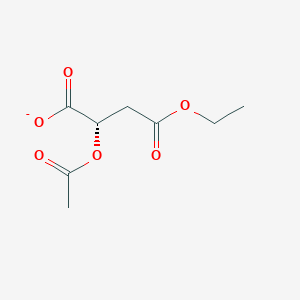
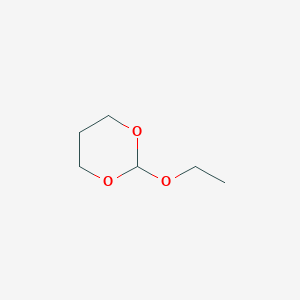
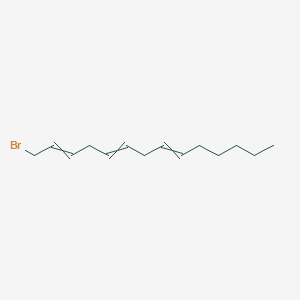
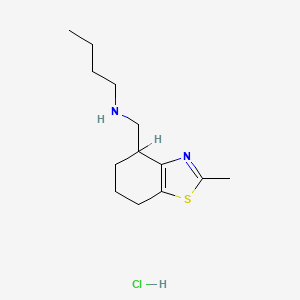

![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt](/img/structure/B14449042.png)
